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molecular formula C14H11BrN4O3 B2936830 8-bromo-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 101072-04-2

8-bromo-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2936830
M. Wt: 363.171
InChI Key: MDRUDFVHNBRYOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08765775B2

Procedure details

A mixture of commercially available 8-bromo-3,7-dihydro-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6-dione (42, 50 mg, 0.138 mmol), diisopropylethylamine (47 μL, 0.275 mmol) and butylamine (27 μL, 0.275 mmol) in EtOH (1 mL) was heated at 120° C. for 12 h. The reaction was cooled to room temperature, the solid was filtered off, washed with water, affording the desired product as a white solid (22 mg, 44% yield). 1H NMR (400 MHz, DMSO-d6): δ=11.57 (s, 1H), 8.04 (d, J=7.8 Hz, 2H), 7.72 (t, J=7.8 Hz, 1H), 7.60 (t, J=7.8 Hz, 2H), 6.99 (t, J=5.5 Hz, 1H), 5.62 (s, 2H), 3.32 (s, 3H), 3.32 (m, 2H), 1.51 (quint, J=7.4 Hz, 2H), 1.31 (sext, J=7.4 Hz, 2H), 0.88 (t, J=7.4 Hz, 3H); 13C NMR (125 MHz, DMSO-d6): δ=192.2, 154.6, 153.0, 150.7, 150.0, 134.1, 133.8, 128.7, 127.9, 101.7, 49.5, 41.8, 31.0, 28.2, 19.2, 13.5; IR (film): ν=3361, 3008, 2827, 1681, 1485, 1425, 1230, 746 cm−1; HRMS (ESI): m/z: calcd for C18H21N5O3Na+: 378.1542, found: 378.1545.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
47 μL
Type
reactant
Reaction Step One
Quantity
27 μL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
44%

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:10]([CH2:11][C:12](=[O:19])[C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:9]2[C:8](=[O:20])[NH:7][C:6](=[O:21])[N:5]([CH3:22])[C:4]=2[N:3]=1.C(N(C(C)C)CC)(C)C.[CH2:32]([NH2:36])[CH2:33][CH2:34][CH3:35]>CCO>[CH2:32]([NH:36][C:2]1[N:10]([CH2:11][C:12](=[O:19])[C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:9]2[C:8](=[O:20])[NH:7][C:6](=[O:21])[N:5]([CH3:22])[C:4]=2[N:3]=1)[CH2:33][CH2:34][CH3:35]

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
BrC1=NC=2N(C(NC(C2N1CC(C1=CC=CC=C1)=O)=O)=O)C
Name
Quantity
47 μL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
27 μL
Type
reactant
Smiles
C(CCC)N
Name
Quantity
1 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
C(CCC)NC1=NC=2N(C(NC(C2N1CC(C1=CC=CC=C1)=O)=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 22 mg
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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